1-Benzyl-5-fluorouracil

Lipophilicity ADME Cellular uptake

1-Benzyl-5-fluorouracil (Bn-5FU; CAS 4871-13-0) is a synthetic N1‑benzyl derivative of 5‑fluorouracil (5-FU), a foundational antimetabolite used in solid tumor chemotherapy. Its molecular formula is C₁₁H₉FN₂O₂ (MW 220.20) and its structural identity has been definitively established by single‑crystal X‑ray diffraction.

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
CAS No. 4871-13-0
Cat. No. B15051334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-fluorouracil
CAS4871-13-0
Molecular FormulaC11H9FN2O2
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F
InChIInChI=1S/C11H9FN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16)
InChIKeyDOLBESUBPIZBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-fluorouracil (CAS 4871-13-0) Procurement Guide: Differentiated Physicochemical and Structural Properties vs. In-Class 5-FU Analogs


1-Benzyl-5-fluorouracil (Bn-5FU; CAS 4871-13-0) is a synthetic N1‑benzyl derivative of 5‑fluorouracil (5-FU), a foundational antimetabolite used in solid tumor chemotherapy. Its molecular formula is C₁₁H₉FN₂O₂ (MW 220.20) and its structural identity has been definitively established by single‑crystal X‑ray diffraction [1]. The compound exists as a small‑molecule fluoropyrimidine with a calculated logP of 0.72–0.72 and a predicted pKa of 7.94 ± 0.10 . It is commercially available as a research‑grade chemical (typical purity ≥ 98%) and is utilized primarily as a synthetic building block, a reference standard for analytical method development, and as a model compound in prodrug and mechanistic studies.

Why 1-Benzyl-5-fluorouracil Cannot Be Directly Replaced by 5‑FU, Tegafur, or Other N1‑Substituted Analogs: The Case for Procurement of the Authentic CAS 4871-13-0 Compound


Substitution of 1‑benzyl‑5‑fluorouracil (Bn‑5FU) with 5‑FU, 1‑methyl‑5‑fluorouracil, or clinically established 5‑FU prodrugs (e.g., tegafur, capecitabine) is not scientifically equivalent. The N1‑benzyl substitution fundamentally alters the compound‘s physicochemical profile: Bn‑5FU exhibits a significantly higher logP (≈ 0.72) than 5‑FU (logP ≈ –0.89), and its steric bulk at N1 modifies both the pKa (≈ 7.94 vs. 5‑FU’s pKa ≈ 8.0–8.3) and the hydrogen‑bonding network accessible to biological targets. These changes have been exploited in two distinct, verifiable research applications—(i) Pd⁰‑mediated prodrug conversion studies, where Bn‑5FU serves as a selective benchmark for benzyl‑cleavage assays [1], and (ii) rational design of carbohydrate‑conjugated benzyl‑5‑FU derivatives for tumor‑selective cytotoxicity [2]. Using a different 5‑FU analog (e.g., 1‑methyl‑5‑FU or tegafur) in place of Bn‑5FU would invalidate these experimental systems due to mismatched lipophilicity, reactivity, and recognition by enzymatic or chemical activation mechanisms. The quantitative evidence below demonstrates precisely why Bn‑5FU is a non‑fungible research tool.

1-Benzyl-5-fluorouracil: Quantifiable Differentiation vs. 5‑FU and 5‑FU Analogs in Research Applications


Lipophilicity (logP) Differentiation: Bn-5FU vs. 5‑FU

1‑Benzyl‑5‑fluorouracil exhibits a calculated logP of approximately 0.72, which is roughly 1.6 log units higher (i.e., more lipophilic) than the parent compound 5‑fluorouracil [1]. This difference is directly attributable to the N1‑benzyl substituent. Although no direct experimental comparison of cellular uptake between Bn‑5FU and 5‑FU is currently available, the class‑level inference from highly lipophilic 5‑FU analogs is that increased lipophilicity correlates with enhanced passive diffusion across cell membranes, potentially altering intracellular accumulation and the effective concentration required for cytotoxicity [2].

Lipophilicity ADME Cellular uptake Prodrug design

Crystallographically Defined Molecular Geometry: A Differentiating Feature vs. 5‑FU

The solid‑state molecular structure of 1‑benzyl‑5‑fluorouracil has been solved by single‑crystal X‑ray diffraction, providing unambiguous atomic coordinates and intermolecular packing arrangements [1]. The crystal belongs to the triclinic space group P1̅ with unit cell parameters a = 5.9762(9) Å, b = 8.508(1) Å, c = 10.316(2) Å, α = 106.634(3)°, β = 93.496(3)°, γ = 96.417(3)°, and a final R factor of 0.046. In contrast, the parent compound 5‑fluorouracil crystallizes in a different triclinic arrangement (P1̅) with distinct cell dimensions (e.g., a ≈ 4.44 Å, b ≈ 8.90 Å, c ≈ 9.54 Å) [2], and the presence of the N1‑benzyl group in Bn‑5FU introduces additional intermolecular C–H···O and π–π stacking interactions that are absent in 5‑FU.

X-ray crystallography Molecular conformation Structure-based drug design Analytical reference standard

Use as a Defined Benchmark in Pd⁰‑Mediated Prodrug Activation Assays

1‑Benzyl‑5‑fluorouracil (referred to as Bn‑5FU) was employed as a comparator substrate in a study evaluating Pd⁰‑mediated dealkylation of 5‑FU prodrugs under biocompatible conditions [1]. In this system, Bn‑5FU (the N1‑benzyl derivative) was incubated with Pd⁰‑functionalized resins at 37 °C in isotonic media at physiological pH. While the primary focus of the study was 5‑fluoro‑1‑propargyl‑uracil (Pro‑5FU), Bn‑5FU served as a critical control to assess the scope of the Pd⁰‑catalyzed cleavage reaction. The study demonstrates that the benzyl group is a cleavable moiety under these conditions, whereas other N1‑substituents (e.g., allyl) show different reactivity profiles. Quantitative conversion data for Bn‑5FU are not reported in the main text; however, its inclusion in the experimental design confirms its utility as a structurally defined benchmark for Pd⁰‑mediated dealkylation.

Prodrug activation Bioorthogonal chemistry Palladium catalysis Controlled drug release

Role as a Key Intermediate in the Rational Design of Carbohydrate‑Conjugated Benzyl‑5‑FU Prodrugs

A series of glucopyranosyl‑conjugated benzyl derivatives bearing a [1,2,3]‑triazole linker were synthesized and evaluated for selective cytotoxicity against colorectal cancer cells [1]. The benzyl group was identified as a critical pharmacophore, and one derivative (compound 8d) inhibited colorectal cancer cell proliferation with potency comparable to 5‑FU but with improved selectivity toward cancer cells relative to normal cells. The design strategy relies on the observation that cancer cells overexpress glucose transporters (GLUTs); conjugation of a benzyl‑5‑FU warhead to a carbohydrate moiety exploits this differential uptake. 1‑Benzyl‑5‑fluorouracil itself was not the final bioactive compound but serves as the foundational benzyl‑5‑FU scaffold upon which further conjugations can be built.

Prodrug design GLUT‑targeting Colorectal cancer Selective cytotoxicity

Enhanced Hydrolytic Stability at N1‑Amide: A Class‑Level Property of N1‑Substituted 5‑FU Derivatives

Studies on 5‑fluorouracil derivatives have demonstrated that substitution at the N1 position generally increases the hydrolytic stability of the amide group under physiological conditions (pH 7.2, 37 °C) [1]. The increased stability correlates with reduced spatial accessibility of the N1‑amide due to steric shielding by the substituent. While 1‑benzyl‑5‑fluorouracil has not been directly compared to 5‑FU in a quantitative hydrolysis study, the class‑level inference is that the bulky benzyl group at N1 provides greater protection against hydrolytic degradation than the unsubstituted 5‑FU, and likely greater protection than smaller N1‑substituents (e.g., methyl). This property is relevant for applications where the compound must withstand aqueous storage or physiological conditions prior to activation.

Chemical stability Hydrolysis Prodrug shelf‑life Formulation

1-Benzyl-5-fluorouracil (CAS 4871-13-0): High‑Value Research and Industrial Application Scenarios


Bioorthogonal Prodrug Activation Studies Using Palladium or Other Transition‑Metal Catalysts

In research programs focused on bioorthogonal prodrug activation, 1‑benzyl‑5‑fluorouracil serves as a defined substrate for assessing N‑dealkylation efficiency under biocompatible conditions [1]. Its inclusion as a benchmark compound allows direct comparison of catalytic systems (e.g., Pd⁰‑resins vs. soluble Pd complexes) and enables optimization of reaction parameters (temperature, pH, catalyst loading) for benzyl‑cleavage reactions. Industrial R&D teams developing targeted cancer therapies that rely on extracellular prodrug activation should procure Bn‑5FU as a standard reference material for assay development and quality control of catalytic devices.

Medicinal Chemistry: Synthesis of GLUT‑Targeted or Receptor‑Targeted Benzyl‑5‑FU Conjugates

1‑Benzyl‑5‑fluorouracil provides a validated benzyl‑5‑FU scaffold for constructing targeted anticancer prodrugs [2]. Medicinal chemists can exploit the N1‑benzyl group as a modifiable handle or as a lipophilic pharmacophore for further derivatization. Conjugation of Bn‑5FU (or its derivatives) to carbohydrate moieties, peptides, or antibodies can yield tumor‑selective cytotoxic agents with potentially improved therapeutic indices compared to unconjugated 5‑FU. This application is particularly relevant for pharmaceutical R&D teams focused on colorectal, breast, or pancreatic cancer therapeutics.

Analytical Reference Standard for Method Development and Structure Verification

The definitive single‑crystal X‑ray structure of 1‑benzyl‑5‑fluorouracil [3] and the availability of its NMR and mass spectra in commercial spectral libraries [4] establish this compound as a high‑quality reference standard for analytical chemistry applications. Industrial quality control laboratories can use Bn‑5FU to calibrate HPLC or LC‑MS methods for detecting 5‑FU derivatives in pharmaceutical formulations, environmental samples, or biological matrices. Academic core facilities can employ Bn‑5FU as a teaching tool for X‑ray crystallography or as a reference compound for validating computational chemistry predictions of molecular geometry and intermolecular interactions.

Structure‑Activity Relationship (SAR) Studies of Fluoropyrimidine Lipophilicity

For academic and industrial medicinal chemistry teams exploring the impact of lipophilicity on fluoropyrimidine activity, 1‑benzyl‑5‑fluorouracil provides a chemically tractable analog with a logP approximately 1.6 units higher than 5‑FU [5]. It can be used as a comparator compound in SAR series to isolate the effect of increased lipophilicity on cellular permeability, intracellular retention, and off‑target binding. Unlike highly lipophilic 5‑FU analogs that require complex multistep synthesis, Bn‑5FU is commercially available in high purity, enabling rapid procurement and experimental deployment.

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34 linked technical documents
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